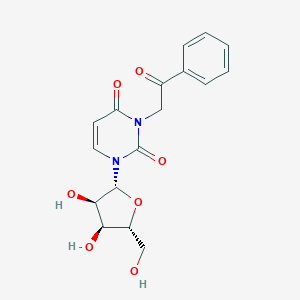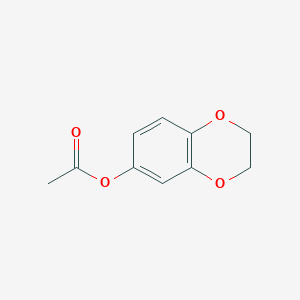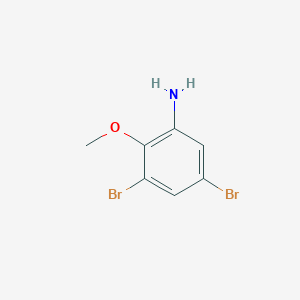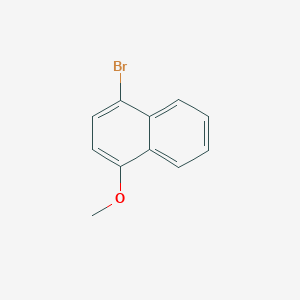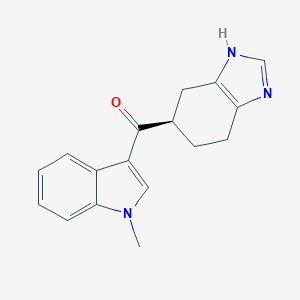
拉莫色琼
概述
描述
拉莫司琼是一种选择性5-羟色胺5-HT3受体拮抗剂,主要用于治疗化疗和术后恢复引起的恶心和呕吐。它在治疗以腹泻为主的肠易激综合征方面也很有效。 这种化合物以其更高的效力和更长的作用时间而闻名,与其他第一代5-HT3受体拮抗剂如昂丹司琼相比 .
科学研究应用
拉莫司琼具有广泛的科学研究应用:
化学: 用作研究5-HT3受体拮抗剂的模型化合物。
生物学: 研究其对5-羟色胺受体和相关途径的影响。
医学: 对其抗呕吐作用及其在治疗肠易激综合征中的作用进行了广泛研究。
工业: 用于开发针对5-羟色胺受体的新药。
作用机制
拉莫司琼通过选择性结合和拮抗5-羟色胺5-HT3受体发挥作用。这些受体位于中枢和周围神经系统,特别是在胃肠道。通过阻断这些受体,拉莫司琼阻止了5-羟色胺的作用,5-羟色胺是恶心和呕吐的关键介质。 这种机制还有助于减轻肠易激综合征的症状 .
生化分析
Biochemical Properties
Ramosetron interacts with the 5-hydroxytryptamine receptor 3A, acting as an antagonist . This interaction plays a crucial role in its function, as it blocks the action of serotonin, a neurotransmitter that can cause nausea and vomiting.
Cellular Effects
Ramosetron has been found to have beneficial effects on both male and female patients with diarrhea-predominant irritable bowel syndrome (IBS-D) . It leads to relief of overall IBS symptoms, relief of abdominal discomfort/pain, improvement in abnormal bowel habits, and improvement in stool consistency .
Molecular Mechanism
The molecular mechanism of action of Ramosetron involves its binding to the 5-HT3 receptors, thereby inhibiting the action of serotonin . This inhibition prevents the triggering of the vomiting reflex, thus exerting its antiemetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Ramosetron has shown significant suppression of abnormal defecation induced by various stressors in rats and mice . The effects were more potent than those of other 5-HT3 antagonists such as alosetron, cilansetron, or loperamide .
Dosage Effects in Animal Models
In animal models, the effects of Ramosetron have been observed to vary with different dosages . At a concentration of 100 μg/0.5 µl, Ramosetron reduced afterdischarge duration and increased stage 4 latency in kindled rats .
准备方法
合成路线和反应条件
拉莫司琼的合成涉及几个关键步骤,从吲哚衍生物的制备开始。该过程通常包括:
吲哚衍生物的形成: 第一步涉及通过费歇尔吲哚合成反应合成吲哚衍生物。
环化: 吲哚衍生物发生环化形成苯并咪唑环。
取代: 最后一步涉及用甲酮基团取代苯并咪唑环以形成拉莫司琼。
工业生产方法
拉莫司琼的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 用于纯化和质量控制。
化学反应分析
反应类型
拉莫司琼经历几种类型的化学反应,包括:
氧化: 拉莫司琼在特定条件下可以被氧化形成各种氧化产物。
还原: 还原反应可以改变分子内的官能团,可能改变其药理特性。
取代: 取代反应,特别是亲核取代反应,在拉莫司琼的合成和修饰中很常见。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 使用甲醇钠和叔丁醇钾等亲核试剂。
主要产品
相似化合物的比较
类似化合物
昂丹司琼: 另一种用于类似适应症的5-HT3受体拮抗剂,但作用时间较短。
格拉司琼: 与昂丹司琼类似,但半衰期略长。
帕洛诺司琼: 以其延长的半衰期和更高的受体结合亲和力而闻名。
拉莫司琼的独特性
拉莫司琼以其更高的效力和更长的作用时间而脱颖而出,与其他5-HT3受体拮抗剂相比。 这使得它在管理需要长期受体阻断的疾病方面特别有效,例如化疗引起的恶心和呕吐 .
属性
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043842 | |
| Record name | Ramosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-88-5 | |
| Record name | Ramosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramosetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09290 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAMOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ramosetron?
A1: Ramosetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, , ] It exerts its effects by blocking the binding of serotonin, a neurotransmitter, to these receptors. [, ]
Q2: Where are 5-HT3 receptors primarily located, and what role do they play in the context of ramosetron’s therapeutic effects?
A2: 5-HT3 receptors are found in both the central nervous system (CNS), specifically the chemoreceptor trigger zone (CTZ), and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal (GI) tract. [, , ] Blocking 5-HT3 receptors in the CTZ helps prevent nausea and vomiting, while blocking those in the GI tract reduces GI motility and secretions. [, , , ]
Q3: How does ramosetron's mechanism of action translate to its therapeutic effects in conditions like irritable bowel syndrome with diarrhea (IBS-D)?
A3: In IBS-D, excessive serotonin release in the gut contributes to increased intestinal motility, secretions, and visceral hypersensitivity. [, , ] Ramosetron's blockade of 5-HT3 receptors helps normalize these processes, reducing diarrhea, abdominal pain, and discomfort. [, , ]
Q4: What is the molecular formula and weight of ramosetron?
A4: The molecular formula of ramosetron hydrochloride, the salt form commonly used in pharmaceuticals, is C17H21N3O3•HCl. The molecular weight is 351.84 g/mol. [, ]
Q5: Is there any information about the spectroscopic data of ramosetron available in the provided research?
A5: While the provided research papers don't delve into detailed spectroscopic characterization, FTIR spectroscopy is mentioned as a technique for confirming the identity of ramosetron and assessing potential drug-polymer interactions during the development of transdermal delivery systems. []
Q6: Has the compatibility of ramosetron with other drugs been investigated for combined administration?
A6: Yes, one study investigated the physicochemical compatibility of ramosetron with dezocine, an opioid analgesic, in a 0.9% sodium chloride injection intended for patient-controlled analgesia (PCA). [] The results demonstrated good physical and chemical stability of the mixture over 14 days when stored in both glass bottles and polyvinyl chloride (PVC) bags at 4°C and 25°C. [] This indicates potential for co-administration of these drugs for managing postoperative pain and PONV. []
Q7: How does storage temperature affect the stability of ramosetron in solution?
A7: The study on dezocine-ramosetron compatibility in 0.9% sodium chloride injection showed that ramosetron remained stable for 14 days when stored at both 4°C and 25°C. [] This suggests that ramosetron is relatively stable in solution across a range of clinically relevant temperatures.
Q8: What is the typical route of administration for ramosetron, and how does this influence its pharmacokinetic profile?
A8: Ramosetron is available in both oral and intravenous formulations. [, , ] Intravenous administration results in rapid onset of action, which is desirable for acute conditions like postoperative nausea and vomiting (PONV). [, , ] Oral administration provides a more convenient route for chronic conditions like IBS-D, allowing for once-daily dosing. [, ]
Q9: What is the approximate half-life of ramosetron, and how does this relate to its duration of action?
A9: While the provided research doesn't explicitly state the half-life, it does highlight that ramosetron exhibits a very slow dissociation rate from 5-HT3 receptors compared to other 5-HT3 antagonists like alosetron and cilansetron. [] This translates to a prolonged duration of action, contributing to its effectiveness in preventing both acute and delayed nausea and vomiting. [, , , , ]
Q10: Does ramosetron have any active metabolites, and if so, do they contribute to its pharmacological effects?
A10: Yes, ramosetron has an active metabolite, M-1, that also possesses affinity for 5-HT3 receptors. [] While M-1's binding affinity is lower than that of the parent drug, its contribution to overall receptor occupancy and the prolonged duration of action is significant, particularly after intravenous administration. [, ]
Q11: What is the evidence for the efficacy of ramosetron in preventing PONV compared to placebo?
A12: Multiple randomized controlled trials have demonstrated the effectiveness of ramosetron in reducing the incidence and severity of PONV compared to placebo. [, , , , , ] These studies have shown consistent benefits, particularly in the early postoperative period (0-6 hours). [, , , , , ]
Q12: Is there evidence suggesting any specific genetic polymorphisms that might influence ramosetron's effectiveness?
A17: Yes, one study investigated the influence of polymorphisms in the ABCB1 gene, which encodes a drug transporter protein, on the efficacy of ramosetron compared to palonosetron for preventing PONV. [] The findings suggest that individuals with specific ABCB1 genotypes might experience differences in the severity of PONV when treated with ramosetron. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
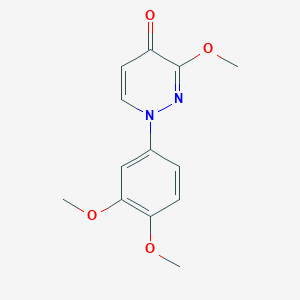

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

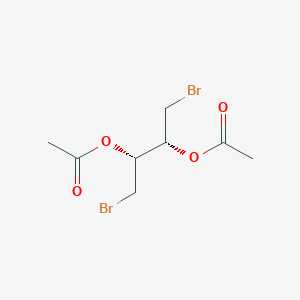
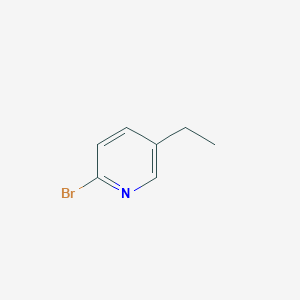
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)

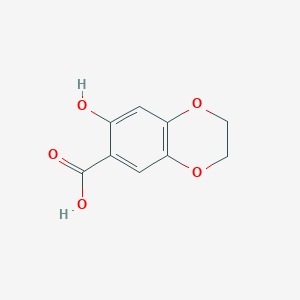
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
